molecular formula C16H23FN2O2S2 B2889378 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2310098-64-5

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2889378
CAS RN: 2310098-64-5
M. Wt: 358.49
InChI Key: UPEAWECGEUJGQM-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is commonly used in scientific research applications to study its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Material Properties

  • The synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups highlight the relevance of incorporating sulfonyl and fluoro functional groups. These materials exhibit promising characteristics for fuel-cell applications, demonstrating high proton conductivity and mechanical properties, potentially relevant for the development of advanced materials using compounds like 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane (Bae, Miyatake, & Watanabe, 2009).

Chemical Synthesis Techniques

  • Research on Ugi multicomponent reactions followed by intramolecular nucleophilic substitution provides a methodological framework for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones, showcasing the utility of sulfonyl and diazepane structures in complex organic synthesis. This highlights the potential methodologies for synthesizing compounds with similar structures, offering insights into their application in chemical synthesis (Banfi et al., 2007).

Proton Exchange Membrane Research

  • Studies on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes introduce a novel approach to synthesizing membranes for fuel cell applications. Incorporating fluoro and sulfonyl groups, similar to the structure of interest, these materials exhibit enhanced proton conductivity and mechanical properties. Such research underscores the potential of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane in the development of new materials for energy applications (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2S2/c1-13-11-14(17)3-4-16(13)23(20,21)19-7-2-6-18(8-9-19)15-5-10-22-12-15/h3-4,11,15H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEAWECGEUJGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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